Zinquin ethyl ester

Description

Propriétés

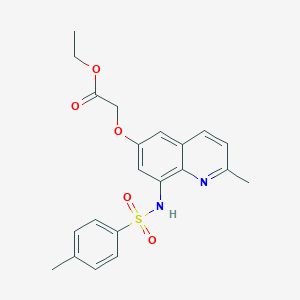

IUPAC Name |

ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCASTCXJTDRDFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171164 |

Source

|

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181530-09-6 |

Source

|

| Record name | Zinquin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinquin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINQUIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zinquin Ethyl Ester: A Technical Guide to its Chemical Properties, Structure, and Application as a Fluorescent Zinc Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinquin ethyl ester is a widely utilized synthetic organic compound that serves as a powerful tool in biological research for the detection and quantification of intracellular zinc ions (Zn²⁺). As a cell-permeable, quinoline-based fluorescent probe, it provides a non-invasive method to study the intricate roles of zinc in a multitude of cellular processes, including neurotransmission, gene expression, and apoptosis.[1][2] Its lipophilic nature allows it to readily cross cell membranes, whereupon it is metabolically trapped, enabling the specific visualization of labile zinc pools within the cytosol.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound.

Chemical Structure and Identifiers

This compound is a derivative of quinoline, characterized by a sulfonamide group and an ethyl ester moiety. The formal chemical name is ethyl 2-[[2-methyl-8-[[(4-methylphenyl)sulfonyl]amino]-6-quinolinyl]oxy]-acetate.[1][5]

Synonyms:

-

Zinquin ester[5]

-

Ethyl 2-(2-Methyl-8-(4-Methylphenylsulfonamido)quinolin-6-yloxy)acetate[5]

-

Acetic Acid, [[2-methyl-8-[[(4-methylphenyl)sulfonyl]amino]-6-quinolinyl]oxy]-, Ethyl Ester[5]

| Identifier | Value |

| CAS Number | 181530-09-6[1][5] |

| Molecular Formula | C₂₁H₂₂N₂O₅S[1][5] |

| Molecular Weight | 414.47 g/mol [5][6] |

| InChI | InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3[1] |

| InChIKey | KCASTCXJTDRDFT-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)OCC)C=C(N=C3)C[1] |

Physicochemical and Fluorescent Properties

This compound is typically a colorless or white to off-white crystalline solid.[5][6] It is stable under recommended storage conditions, although it is noted to be temperature-sensitive and should be stored at -20°C, protected from light.[5][6]

Physicochemical Data

| Property | Value |

| Melting Point | 112-114°C[5] |

| Boiling Point (Predicted) | 578.0 ± 60.0 °C[5] |

| Density (Predicted) | 1.313 ± 0.06 g/cm³[5] |

| pKa (Sulfonamide Proton) | 9.32[5] |

| pKa (Quinoline Nitrogen) | <2[5] |

| Solubility | Soluble in DMSO (≥50 mg/mL), DMF (30 mg/mL); Slightly soluble in ethanol (B145695) (0.5 mg/mL); Insoluble in water.[1][5][7] |

Fluorescent Properties

The fluorescence of Zinquin is highly dependent on the presence of zinc ions. In its free form, the probe exhibits minimal fluorescence. Upon binding with Zn²⁺, a significant enhancement in fluorescence intensity is observed, emitting a characteristic blue fluorescence.[4][6] This interaction forms a stable 1:1 complex between Zinquin and Zn²⁺.[8]

| Property | Wavelength |

| Excitation Maximum (with Zn²⁺) | ~368 nm[1][5] |

| Emission Maximum (with Zn²⁺) | ~490 nm[1][5] |

Mechanism of Action for Intracellular Zinc Detection

The utility of this compound as an intracellular probe stems from its clever chemical design, which incorporates a two-step mechanism of cell loading and activation.

-

Cellular Uptake: As a lipophilic molecule, this compound can freely diffuse across the plasma membrane into the cell's interior.[3][4]

-

Intracellular Trapping and Activation: Once inside the cell, ubiquitous cytosolic esterases cleave the ethyl ester group.[2][3] This enzymatic hydrolysis yields the carboxylate form, known as Zinquin acid. The resulting negatively charged molecule is membrane-impermeable and is thus trapped within the cell.[2][9]

-

Zinc Binding and Fluorescence: The trapped Zinquin acid is the active sensor for zinc. It binds to labile intracellular Zn²⁺ ions, leading to a conformational change that results in a dramatic increase in fluorescence emission around 490 nm when excited by UV light (~368 nm).[1][8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cas 181530-09-6,this compound | lookchem [lookchem.com]

- 6. This compound I CAS#: 181530-09-6 I zinc ion- fluorophore I InvivoChem [invivochem.com]

- 7. This compound | 181530-09-6 | MOLNOVA [molnova.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Zinquin Ethyl Ester: A Technical Guide to its Mechanism of Action for Zinc Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Zinquin ethyl ester, a widely utilized fluorescent probe for the detection of intracellular zinc (Zn²⁺). It covers the core mechanism of action, quantitative performance data, and comprehensive experimental protocols for its application in cellular and molecular biology research.

Core Mechanism of Action

This compound is a lipophilic and cell-membrane-permeable fluorophore designed for the detection of intracellular zinc.[1][2] Its action is a two-step process involving cellular uptake and enzymatic conversion, followed by zinc-dependent fluorescence enhancement.

Step 1: Cellular Uptake and Hydrolysis The ethyl ester moiety renders the molecule sufficiently lipophilic to passively diffuse across the plasma membrane into the cell's cytoplasm.[3][4] Once inside, ubiquitous intracellular esterases cleave the ethyl ester group.[3][5] This hydrolysis reaction converts this compound into its membrane-impermeable active form, Zinquin free acid.[6][7] The resulting negatively charged carboxyl group effectively traps the probe within the cell, allowing for accumulation and subsequent detection of intracellular zinc.[2][4]

Step 2: Zinc Binding and Fluorescence The active Zinquin free acid is a selective chelator of zinc ions (Zn²⁺).[3][8] The binding of Zn²⁺ occurs through coordination with two nitrogen atoms, one from the quinoline (B57606) ring and another from the sulfonamido group.[9] This chelation event induces a conformational change in the molecule, leading to a significant enhancement of its fluorescence quantum yield.[3] The resulting Zinquin-Zn²⁺ complex emits a strong blue fluorescence when excited by ultraviolet (UV) light.[1][6] The probe is highly selective for Zn²⁺ in the presence of physiological concentrations of other divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).[3][8]

Quantitative Data Summary

The following table summarizes the key physicochemical and fluorescence properties of this compound and its active, zinc-bound form.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₂N₂O₅S | [5][6] |

| Molecular Weight | ~414.5 g/mol | [5][6][8] |

| CAS Number | 181530-09-6 | [5][6] |

| Excitation Wavelength (λex) | 364 - 368 nm | [3][5][6] |

| Emission Wavelength (λem) | 485 - 490 nm | [3][5][6] |

| Dissociation Constant (Kd) | Zinquin free acid forms both 1:1 and 2:1 complexes with Zn²⁺. Stepwise Kd values are reported as 370 ± 60 nM and 85 ± 16 nM, respectively. | [10] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in ethanol (B145695) and water. | [3][5][8] |

| Appearance | White to off-white solid powder. | [6][8] |

Experimental Protocols

This section provides a generalized protocol for the detection of intracellular zinc using this compound. Optimization may be required depending on the cell type and experimental conditions.

-

Stock Solution Preparation:

-

Prepare a 5 mM to 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][11]

-

For example, to prepare a 10 mM solution, dissolve 1 mg of this compound (MW ~414.5) in approximately 241 µL of DMSO.[11]

-

Vortex thoroughly to ensure complete dissolution.

-

-

Storage:

-

Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight under standard culture conditions.

-

Preparation of Loading Buffer:

-

Dilute the this compound stock solution into a physiologically compatible buffer such as phosphate-buffered saline (PBS, with calcium and magnesium) or serum-free culture medium to a final working concentration of 5-40 µM.[2][4][10]

-

The optimal concentration should be determined empirically for each cell type.

-

-

Cell Loading:

-

Washing:

-

Aspirate the loading buffer.

-

Wash the cells two to three times with warm buffer (e.g., PBS) to remove any extracellular probe.[4]

-

Replace with fresh buffer or medium for imaging.

-

-

Fluorescence Measurement:

-

Negative Control (Minimum Fluorescence): To determine the baseline fluorescence in the absence of labile zinc, cells can be treated with a membrane-permeable zinc chelator like N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) after loading with Zinquin.

-

Positive Control (Maximum Fluorescence): To saturate the intracellular probe with zinc, cells can be co-incubated with a zinc ionophore (e.g., pyrithione) and an excess of extracellular zinc.[12]

Important Considerations

-

Probe Efflux: The active Zinquin free acid can be actively transported out of some cell types by organic anion transporters.[6] This can lead to a decrease in signal over time. The rate of efflux is temperature-dependent and can be mitigated by using transport inhibitors like probenecid.[6]

-

Target Zinc Pools: Zinquin has been shown to react not only with free or labile Zn²⁺ but also with zinc bound to some proteins within the cellular proteome.[7][12] This should be considered when interpreting results, as the probe measures a broader pool of accessible zinc rather than strictly free ions.

-

Photostability: As with many fluorescent probes, prolonged exposure to high-intensity excitation light can lead to photobleaching. It is advisable to minimize light exposure to preserve the fluorescent signal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]

- 3. Enzo Life Sciences this compound (ultra pure) (5mg). CAS: 181530-09-6, | Fisher Scientific [fishersci.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. biotium.com [biotium.com]

- 7. Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound I CAS#: 181530-09-6 I zinc ion- fluorophore I InvivoChem [invivochem.com]

- 9. researchgate.net [researchgate.net]

- 10. interchim.fr [interchim.fr]

- 11. This compound | fluorescent probe | TargetMol [targetmol.com]

- 12. mdpi.com [mdpi.com]

Zinquin Ethyl Ester: A Technical Guide for Cellular Zinc Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Zinquin ethyl ester, a widely used fluorescent probe for the detection and quantification of intracellular zinc (Zn²⁺). Zinc is the second most abundant transition metal in the human body and plays a critical role as a catalytic, structural, and regulatory ion in a myriad of cellular processes.[1][2] Its involvement in homeostasis, immune responses, oxidative stress, apoptosis, and neurotransmission makes it a key target of investigation in various research fields, including neuroscience and drug development.[1][2] Aberrant zinc metabolism has been linked to several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2]

This compound serves as a valuable tool for monitoring intracellular zinc dynamics.[3] This lipophilic and cell-permeable compound can readily cross the plasma membrane.[2][4] Once inside the cell, cytosolic esterases cleave the ethyl ester group, converting it into the membrane-impermeable Zinquin free acid.[1][2][5] This trapping mechanism ensures the accumulation of the probe within the cytoplasm.[6] Upon binding to labile intracellular zinc ions, Zinquin exhibits a significant increase in fluorescence, emitting a bright blue signal.[4][7] This property allows for the visualization and quantification of changes in intracellular zinc concentrations.[6]

Core Properties and Data Presentation

The following tables summarize the key quantitative data for this compound, essential for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [3][5] |

| Molecular Weight | 414.5 g/mol | [3][6] |

| CAS Number | 181530-09-6 | [3][5][8][9] |

| Excitation Maximum (λex) | ~364-368 nm | [3][5][8] |

| Emission Maximum (λem) | ~485-490 nm | [3][5] |

| Appearance | White to off-white solid | [5][10] |

| Solubility | Soluble in DMSO; slightly soluble in water | [3][9] |

Table 2: Experimental Parameters

| Parameter | Recommended Value | Notes | Source(s) |

| Stock Solution Concentration | 5-10 mM in DMSO | Prepare single-use aliquots and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1][8][11] |

| Working Concentration | 5-40 µM | The optimal concentration is cell-type dependent and requires empirical determination. | [1][2] |

| Incubation Time | 15-30 minutes | Optimal time can vary with cell type and experimental goals. | [1][2] |

| Incubation Temperature | 37°C | Standard cell culture conditions. | [1][2] |

Mechanism of Action and Experimental Workflow

The utility of this compound as an intracellular zinc probe is based on a straightforward yet effective mechanism. The following diagrams illustrate the conceptual workflow of its application in cell biology research.

Caption: Cellular processing of this compound.

The experimental workflow for utilizing this compound typically involves cell loading, incubation, washing, and subsequent analysis.

Caption: A typical experimental procedure using Zinquin.

Experimental Protocols

Below are detailed methodologies for the preparation and application of this compound for the detection of intracellular zinc.

Preparation of Reagents

-

This compound Stock Solution (10 mM):

-

Cell Culture Medium/Buffer:

Staining Protocol for Adherent or Suspension Cells

-

Cell Preparation:

-

Culture cells to the desired confluency under standard conditions.

-

For suspension cells, collect and wash the cells, resuspending them in the chosen medium/buffer at a concentration of 5-10 x 10⁶ cells/mL.[11]

-

-

Loading with this compound:

-

Dilute the 10 mM this compound stock solution into pre-warmed (37°C) culture medium or buffer to achieve a final working concentration of 5-40 µM.[1][2] The optimal concentration should be determined empirically for each cell type.

-

Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

-

-

Washing:

-

Analysis:

-

After the final wash, add fresh pre-warmed medium or buffer to the cells.

-

Proceed immediately with analysis using fluorescence microscopy, flow cytometry, or spectrofluorimetry.[1][2]

-

For fluorescence detection, use an excitation wavelength of approximately 365 nm and collect the emission at around 490 nm.[12]

-

Role in Signaling Pathways

Zinc ions are increasingly recognized as important intracellular second messengers, participating in various signaling cascades. This compound is instrumental in visualizing the transient fluctuations in labile zinc pools that are characteristic of these signaling events. For instance, it has been employed to monitor intracellular zinc fluxes associated with apoptosis.[3][9]

Caption: Conceptual role of zinc in signaling pathways.

Concluding Remarks

This compound remains a cornerstone fluorescent probe for the investigation of intracellular zinc. Its cell-permeability, intracellular trapping mechanism, and distinct fluorescence enhancement upon zinc binding provide a robust method for real-time monitoring of zinc dynamics in living cells. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to effectively employ this tool in their studies of zinc-mediated cellular processes. As with any fluorescent probe, empirical optimization of parameters such as concentration and incubation time is crucial for achieving reliable and reproducible results.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | fluorescent probe | TargetMol [targetmol.com]

- 9. Enzo Life Sciences this compound (ultra pure) (5mg). CAS: 181530-09-6, | Fisher Scientific [fishersci.com]

- 10. This compound I CAS#: 181530-09-6 I zinc ion- fluorophore I InvivoChem [invivochem.com]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purity of Zinquin Ethyl Ester for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of Zinquin ethyl ester, a widely used fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). This document details the synthetic pathway, purification methods, and analytical techniques for quality control, complete with experimental protocols and data presented for clarity and reproducibility in a research setting.

Synthesis of this compound

This compound, chemically known as ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate, is a lipophilic and cell-permeable molecule. Its synthesis is a multi-step process commencing from 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline. The overall synthetic scheme involves two primary transformations: demethylation of the methoxy (B1213986) group to a hydroxyl group, followed by etherification with ethyl bromoacetate (B1195939).

A detailed experimental protocol for the synthesis of this compound is provided below, based on established methodologies for similar quinoline (B57606) derivatives.

Synthetic Pathway Overview

The synthesis of this compound can be visualized as a two-step process starting from a commercially available precursor.

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis

Step 1: Demethylation of 6-Methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-Methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath. To this, add a solution of boron tribromide (BBr₃) (1.5 - 2.0 eq) in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate (B1210297)/Hexane).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (B129727), followed by water.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product, 2-Methyl-8-(p-tolylsulfonylamino)quinolin-6-ol, can be purified by column chromatography on silica (B1680970) gel.

Step 2: Etherification to form this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-Methyl-8-(p-tolylsulfonylamino)quinolin-6-ol (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).

-

Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) and ethyl bromoacetate (1.2-1.5 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or 60-70 °C (for DMF) and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, filter off the potassium carbonate and wash it with the solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the crude this compound.

Purification of this compound

The final product is purified by column chromatography on silica gel.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Eluent: A gradient of ethyl acetate in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

| Parameter | Value/Condition |

| Starting Material | 6-Methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline |

| Step 1 Reagent | Boron Tribromide (BBr₃) |

| Step 2 Reagents | Ethyl Bromoacetate, Potassium Carbonate (K₂CO₃) |

| Purification Method | Column Chromatography (Silica Gel) |

| Typical Yield | 60-70% (overall) |

| Appearance | Off-white to pale yellow solid |

Purity Analysis of this compound

Ensuring the high purity of this compound is critical for its reliable performance in research, particularly in sensitive fluorescence-based assays. A combination of chromatographic and spectroscopic techniques is employed for this purpose. Commercial suppliers often state a purity of ≥98% or ≥99% as determined by HPLC.[1][2]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reversed-phase HPLC method is typically used.

Workflow for HPLC Purity Analysis:

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or based on the UV absorbance maxima of this compound.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.

Data Presentation: HPLC Purity

| Parameter | Specification |

| Purity (by HPLC) | ≥ 98% |

| Retention Time | Dependent on specific column and mobile phase |

| Impurities | Each individual impurity ≤ 0.5% |

Structural Confirmation and Purity by Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound and for identifying any organic impurities.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the quinoline and tosyl groups, the methyl group on the quinoline ring, the methylene (B1212753) protons of the ethyl ester and the oxyacetate linker, and the methyl group of the ethyl ester.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the various aromatic and aliphatic carbons.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of this compound (414.48 g/mol ). Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to generate the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation & Purity | Spectrum consistent with the proposed structure, absence of significant impurity signals. |

| ¹³C NMR | Structural Confirmation | Spectrum showing the correct number of carbon signals corresponding to the structure. |

| Mass Spec. | Molecular Weight Confirmation | Molecular ion peak corresponding to the calculated molecular weight (e.g., m/z for [M+H]⁺ at ~415.13). |

Fluorescence Spectroscopy:

As a fluorescent probe, the excitation and emission spectra of this compound are key quality control parameters.

-

Excitation Maximum (λex): Approximately 368 nm.[3]

-

Emission Maximum (λem): Approximately 490 nm upon binding to Zn²⁺.[3]

Conclusion

The synthesis and purification of high-purity this compound are crucial for its effective use in zinc biology research. The detailed protocols and analytical methods outlined in this guide provide a framework for researchers to produce and verify the quality of this important fluorescent probe. Adherence to these procedures will ensure the generation of reliable and reproducible data in studies investigating the role of zinc in various biological processes.

References

Understanding Zinquin Ethyl Ester Cell Permeability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cell permeability of Zinquin ethyl ester, a widely used fluorescent probe for the detection of intracellular zinc. Understanding the dynamics of its entry into and retention within cells is critical for the accurate interpretation of experimental results. This document details the mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the underlying processes.

Core Concepts: Mechanism of Cellular Uptake and Action

This compound is a lipophilic and zinc-sensitive fluorophore designed for high cell permeability.[1][2] Its ability to readily cross the plasma membrane is attributed to the ethyl ester moiety, which renders the molecule uncharged and soluble in the lipid bilayer.[3]

Once inside the cell, a critical transformation occurs. Cytosolic esterases cleave the ethyl ester group, converting the molecule into its carboxylate form, Zinquin acid.[1][4] This process imparts a negative charge on the molecule, effectively trapping it within the cytoplasm as it is unable to diffuse back across the plasma membrane.[1] It is important to note that while this trapping mechanism is efficient, some active efflux of the negatively charged Zinquin acid via organic anion transporters can occur, a factor that may vary between cell types and experimental conditions.[4]

Upon binding with intracellular zinc, the fluorescence of Zinquin acid is significantly enhanced, emitting a characteristic blue fluorescence.[2] Recent studies have revealed that Zinquin primarily interacts with zinc that is loosely bound to proteins within the cellular proteome, rather than solely with the free or "labile" zinc pool.[3] This interaction results in the formation of a ternary complex (Zinquin-Zn-protein), which exhibits a blue-shifted fluorescence emission compared to the Zinquin-zinc complex in solution.[3][5]

Quantitative Data Summary

For ease of comparison, the key quantitative parameters of this compound and its active form, Zinquin acid, are summarized in the table below.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Weight | 414.48 g/mol | [4] |

| Predicted LogP | 5.08 | |

| Excitation Wavelength (with Zn²⁺, after hydrolysis) | ~364-368 nm | [4][6] |

| Emission Wavelength (with Zn²⁺, after hydrolysis) | ~485-490 nm | [4][6] |

| Zinquin Acid | ||

| Molecular Weight | 386.43 g/mol | [6] |

| Dissociation Constant (Kd) for Zn²⁺ (1:1 complex) | 370 ± 60 nM | [6] |

| Dissociation Constant (Kd) for Zn²⁺ (2:1 complex) | 85 ± 16 nM | [6] |

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

Detailed Experimental Protocols

The following are detailed protocols for the preparation of this compound and a representative procedure for staining cultured cells to measure intracellular zinc.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.15 mg of this compound (MW: 414.48 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Staining of Cultured Mammalian Cells (e.g., HeLa or Jurkat cells)

Materials:

-

Cultured mammalian cells in appropriate medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture plates or coverslips

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the cells onto culture plates or coverslips at an appropriate density to achieve a sub-confluent monolayer on the day of the experiment.

-

Cell Loading:

-

On the day of the experiment, remove the culture medium.

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free culture medium or a suitable buffer (e.g., PBS or HBSS) to a final concentration of 5-40 µM.[1] The optimal concentration should be determined empirically for each cell type. A common starting concentration is 25 µM.[3]

-

Add the this compound working solution to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[1] The optimal incubation time may vary depending on the cell type.

-

Washing:

-

After incubation, aspirate the loading solution.

-

Wash the cells two to three times with warm (37°C) PBS or HBSS to remove any extracellular probe.

-

-

Imaging and Analysis:

-

Immediately after washing, add fresh, pre-warmed buffer or medium to the cells.

-

Observe the cells using a fluorescence microscope equipped with a UV excitation filter (e.g., ~365 nm) and a blue emission filter (e.g., ~490 nm).

-

Alternatively, for quantitative analysis of a cell population, the cells can be harvested and analyzed by flow cytometry using an appropriate UV laser for excitation.

-

Protocol 3: Caco-2 Permeability Assay (Representative)

This protocol is a representative procedure for assessing the permeability of a fluorescent probe like this compound using the Caco-2 cell model, which mimics the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12-well or 24-well format)

-

Cell culture medium for Caco-2 cells

-

Hank's Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation for quantification (e.g., fluorescence plate reader or LC-MS)

Procedure:

-

Caco-2 Cell Culture and Seeding:

-

Culture Caco-2 cells according to standard protocols.

-

Seed the cells onto the apical side of the Transwell inserts at a high density.

-

Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]

-

-

Monolayer Integrity Test:

-

Before the permeability assay, assess the integrity of the Caco-2 monolayer. This is typically done by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a paracellular marker like Lucifer yellow.[8]

-

-

Permeability Assay (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add the test solution containing a known concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.[7]

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

-

Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using a suitable analytical method. For a fluorescent compound, a fluorescence plate reader can be used.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

-

A is the surface area of the filter membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).

-

-

This in-depth guide provides a foundational understanding of this compound's cell permeability, equipping researchers with the necessary knowledge to effectively utilize this probe in their studies of intracellular zinc.

References

- 1. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Sensor Specific Imaging of Proteomic Zn2+ with Zinquin and TSQ after Cellular Exposure to N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Lipophilicity and Cellular Uptake of Zinquin Ethyl Ester: A Technical Guide

This technical guide provides a comprehensive overview of the lipophilicity and cellular uptake mechanisms of Zinquin ethyl ester, a widely used fluorescent probe for the detection of intracellular zinc (Zn²⁺). Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, cellular transport, and intracellular fate of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Physicochemical Properties and Lipophilicity

This compound is a lipophilic and zinc-sensitive derivative of the quinoline-based fluorophore, Zinquin.[1][2][3] Its chemical structure allows it to readily permeate cell membranes.[1][4] The lipophilicity of a compound is a critical determinant of its ability to cross the lipid bilayer of cellular membranes. A key quantitative measure of lipophilicity is the partition coefficient (logP), which for this compound has been determined to be 5.08, indicating a high degree of lipid solubility.[5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [5][6] |

| Molecular Weight | 414.5 g/mol | [6] |

| CAS Number | 181530-09-6 | [3][5][6] |

| logP | 5.08 | [5] |

| Appearance | White to off-white solid powder | [5] |

| Solubility | Soluble in DMSO (up to 50 mg/mL); slightly soluble in water | [3][7] |

| Max Excitation (Ex) | ~368 nm | [3][6] |

| Max Emission (Em) | ~490 nm (after hydrolysis and Zn²⁺ binding) | [3][6] |

Mechanism of Cellular Uptake and Retention

The cellular uptake of this compound is a two-step process involving passive diffusion followed by intracellular trapping.[2][3]

-

Passive Diffusion : Due to its high lipophilicity, this compound passively diffuses across the plasma membrane into the cytoplasm.[1][2]

-

Intracellular Hydrolysis and Trapping : Once inside the cell, cytosolic esterases cleave the ethyl ester group.[2][3][6] This enzymatic reaction converts the molecule into Zinquin free acid, a negatively charged and less lipophilic form that is unable to easily exit the cell, effectively trapping it within the cytoplasm.[2][8][9] This intracellular accumulation is crucial for its function as a sensitive zinc probe.

The following diagram illustrates the workflow of this compound's cellular uptake and activation.

Caption: Workflow of this compound uptake and enzymatic conversion.

Intracellular Fate and Interaction with Zinc

Upon hydrolysis, the resulting Zinquin acid can bind to intracellular zinc ions.[1] This binding event leads to a significant enhancement in fluorescence, emitting a blue signal that can be detected and quantified.[1][3] Research indicates that Zinquin does not simply react with a hypothetical pool of "free" zinc ions, but rather interacts with zinc bound to proteins, forming Zinquin-Zn-protein adducts.[4][10] This interaction involves ligand substitution, where Zinquin competes for and binds to protein-bound zinc.[4]

The diagram below outlines the intracellular interactions of activated Zinquin.

Caption: Interaction of Zinquin acid with the intracellular zinc-proteome.

Experimental Protocols and Quantitative Data

The successful use of this compound as an intracellular probe depends on optimized experimental conditions. The loading concentration and incubation time are critical parameters that need to be tailored to the specific cell type and experimental goals.[2][9]

Table 2: Typical Experimental Parameters for Cellular Uptake of this compound

| Parameter | Typical Range/Value | Purpose | Reference(s) |

| Stock Solution | 5-10 mM in DMSO | High-concentration stock for dilution into media | [2][7][8] |

| Loading Concentration | 5 - 40 µM | Final concentration in cell culture medium for uptake | [2][8][9] |

| Incubation Time | 15 - 30 minutes | Duration for cellular loading and esterase cleavage | [2][8][9] |

| Incubation Temperature | 37°C | Optimal temperature for cellular processes | [2][8] |

| Detection Wavelengths | Ex: ~355-368 nm, Em: ~490-515 nm | Wavelengths for fluorescence detection | [2][6] |

Detailed Methodologies

A. Preparation of Stock Solution

-

Objective : To prepare a concentrated stock solution of this compound for easy dilution into cell culture medium.

-

Protocol :

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.[2][7] For example, to make a 10 mM solution from 1 mg of this compound (MW: 414.48), add approximately 241 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light.[2] Avoid repeated freeze-thaw cycles.[2]

-

B. Cellular Loading and Staining Protocol

-

Objective : To load cells with this compound for subsequent fluorescence analysis.

-

Protocol :

-

Culture cells to the desired confluency on an appropriate vessel (e.g., coverslips for microscopy, culture plates for flow cytometry).

-

Prepare the loading buffer by diluting the this compound stock solution into a suitable medium (e.g., PBS with calcium and magnesium, or serum-free culture medium) to a final concentration between 5 and 40 µM.[2][8] The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with the loading buffer base (e.g., PBS).

-

Add the this compound-containing loading buffer to the cells.

-

Following incubation, aspirate the loading buffer and wash the cells two to three times with fresh, warm buffer (e.g., PBS) to remove any extracellular probe.[2][8]

-

Replace the wash buffer with a final volume of fresh buffer or medium for analysis.

-

C. Fluorescence Detection

-

Objective : To measure the intracellular fluorescence signal from the Zinquin-Zn²⁺ complex.

-

Protocol :

-

Fluorescence Microscopy/Confocal Microscopy : Observe the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~360 nm filter) and a blue emission filter (e.g., ~490 nm or 515/30 nm filter).[2][7]

-

Flow Cytometry : Analyze the cell suspension using a flow cytometer equipped with a UV laser for excitation (~355 nm) and an appropriate emission filter for blue fluorescence.[2]

-

Spectrofluorometry : Measure the fluorescence of a cell suspension or lysate in a cuvette-based spectrofluorometer with excitation set to ~368 nm and emission scanned around 490 nm.[8]

-

This guide provides a foundational understanding of the principles and practices governing the use of this compound. For specific applications, researchers are encouraged to optimize these protocols to suit their experimental systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Enzo Life Sciences this compound (ultra pure) (5mg). CAS: 181530-09-6, | Fisher Scientific [fishersci.com]

- 4. Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound I CAS#: 181530-09-6 I zinc ion- fluorophore I InvivoChem [invivochem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | fluorescent probe | TargetMol [targetmol.com]

- 8. interchim.fr [interchim.fr]

- 9. This compound *UltraPure grade* | AAT Bioquest [aatbio.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Intracellular Hydrolysis of Zinquin Ethyl Ester by Esterases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinquin ethyl ester is a widely utilized cell-permeable fluorescent probe for the detection of intracellular labile zinc (Zn²⁺). Its efficacy relies on a critical intracellular activation step: the hydrolysis of the ethyl ester moiety by endogenous esterases to produce the fluorescent zinc sensor, Zinquin. This technical guide provides a comprehensive overview of this process, including the underlying enzymatic mechanisms, quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their study and application of this important chemical tool.

This compound is lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, non-specific intracellular esterases, primarily carboxylesterases, cleave the ethyl ester group. This enzymatic action yields Zinquin (also referred to as Zinquin acid), a negatively charged molecule at physiological pH. This charge significantly reduces its membrane permeability, effectively trapping it within the cell and allowing for the sensitive and specific detection of intracellular zinc upon chelation.[1][2] The hydrolysis reaction is a key determinant of the probe's intracellular concentration and, consequently, the fluorescence signal intensity.

Properties of this compound and Zinquin

A summary of the key properties of this compound and its hydrolyzed, active form, Zinquin, is presented below.

| Property | This compound | Zinquin (Zinquin Acid) | Reference |

| Cell Permeability | Membrane permeant | Membrane impermeant (trapped intracellularly) | [3][4][5] |

| Molecular Weight | 414.48 g/mol | 386.42 g/mol | [3] |

| Fluorescence | Non-fluorescent or weakly fluorescent | Fluorescent upon binding Zn²⁺ | [4] |

| Excitation Max (with Zn²⁺) | N/A | ~364-368 nm | [3][5] |

| Emission Max (with Zn²⁺) | N/A | ~485-490 nm | [3][5] |

Intracellular Esterases Involved in Hydrolysis

The intracellular hydrolysis of this compound is predominantly carried out by carboxylesterases (CES), a family of serine hydrolases.[6][7] In humans, the two major isoforms involved in xenobiotic metabolism are CES1 and CES2.[6][7] These enzymes exhibit broad but distinct substrate specificities.

-

Human Carboxylesterase 1 (hCES1): Primarily located in the liver, hCES1 generally favors substrates with a large acyl group and a small alcohol moiety.[6][7]

-

Human Carboxylesterase 2 (hCES2): Abundantly expressed in the small intestine and also found in the liver, hCES2 typically hydrolyzes substrates with a small acyl group and a large alcohol moiety.[6][7]

Given the structure of this compound (a relatively large quinoline-based alcohol moiety and a small ethyl ester group), it is plausible that hCES2 exhibits a higher catalytic efficiency for its hydrolysis compared to hCES1. However, the broad substrate specificity of these enzymes means that both, along with other minor esterases, likely contribute to the intracellular conversion of this compound to Zinquin. The relative contribution of each isoform will depend on the cell type and its specific esterase expression profile.[8]

Experimental Protocols

This section provides detailed methodologies for the qualitative and quantitative analysis of this compound hydrolysis.

Protocol 1: In Situ Visualization of Intracellular Hydrolysis and Zinc Detection

This protocol is for the general use of this compound to visualize intracellular labile zinc, which implicitly confirms intracellular hydrolysis.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters (e.g., DAPI or similar UV excitation filter set)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging platform.

-

Loading Solution Preparation: Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium or PBS to a final concentration of 5-40 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound loading solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C. This incubation time allows for both the uptake of the ester and its hydrolysis by intracellular esterases.

-

Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove any extracellular probe.

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Visualize the intracellular fluorescence using a fluorescence microscope. An increase in blue fluorescence upon zinc binding indicates successful hydrolysis of the this compound.

Protocol 2: Fluorometric Kinetic Assay of Intracellular Esterase Activity

This protocol allows for the continuous monitoring of this compound hydrolysis by measuring the increase in fluorescence of the resulting Zinquin-Zn²⁺ complex. This assay can be performed with cell lysates or purified esterases.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

HEPES buffer (50 mM, pH 7.4)

-

ZnCl₂ solution (1 mM in water)

-

Cell lysate or purified esterase solution

-

Fluorometer with excitation at ~368 nm and emission at ~490 nm

-

96-well black microplate

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing HEPES buffer, a saturating concentration of ZnCl₂ (e.g., 10 µM final concentration) to ensure that all hydrolyzed Zinquin immediately binds zinc, and varying concentrations of this compound (e.g., 0.5 µM to 100 µM).

-

Enzyme/Lysate Addition: Initiate the reaction by adding a fixed amount of cell lysate or purified esterase to each well. The final volume should be consistent across all wells.

-

Kinetic Measurement: Immediately place the microplate in the fluorometer and begin recording the fluorescence intensity at 490 nm (excitation at 368 nm) over time (e.g., every 30 seconds for 30-60 minutes).

-

Data Analysis:

-

Plot fluorescence intensity versus time for each substrate concentration. The initial rate (V₀) of the reaction is the slope of the linear portion of this curve.

-

To convert fluorescence units to molar concentrations, a standard curve of known Zinquin concentrations (in the presence of saturating ZnCl₂) should be generated.

-

Plot V₀ against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

-

Protocol 3: HPLC-Based Assay for Quantifying Hydrolysis

This protocol provides a method to separate and quantify this compound and its hydrolyzed product, Zinquin, allowing for a direct measurement of the extent of hydrolysis.

Materials:

-

This compound and Zinquin standards

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Cell lysate

-

C18 reverse-phase HPLC column

-

HPLC system with UV or fluorescence detector

Procedure:

-

Reaction: Incubate this compound with cell lysate or purified esterase for a defined period. At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will precipitate the proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

-

HPLC Analysis:

-

Inject the supernatant onto a C18 column.

-

Use a gradient elution method with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

-

Monitor the elution of this compound and Zinquin using a UV detector (e.g., at 254 nm or 330 nm) or a fluorescence detector (Ex: 368 nm, Em: 490 nm for Zinquin).

-

-

Quantification:

-

Generate standard curves for both this compound and Zinquin by injecting known concentrations.

-

Quantify the amount of each compound in the experimental samples by comparing their peak areas to the respective standard curves.

-

The rate of hydrolysis can be determined by plotting the decrease in the concentration of this compound or the increase in the concentration of Zinquin over time.

-

Quantitative Data

| Parameter | Value | Cell/System Type | Reference |

| Loading Concentration | 5 - 40 µM | Various cultured cells | [8] |

| Incubation Time | 15 - 30 minutes | Various cultured cells | [8] |

| Incubation Temperature | 37°C | Standard cell culture | [8] |

| Typical Zn²⁺ Concentration for Assay | 10 µM | In vitro assays | [1] |

Conclusion

The intracellular hydrolysis of this compound by endogenous esterases is a fundamental step for its function as a fluorescent zinc indicator. Understanding the enzymatic basis of this conversion, primarily mediated by carboxylesterases, and having robust protocols to quantify this process are crucial for the accurate interpretation of experimental results. This guide provides the necessary background, detailed methodologies, and visual workflows to empower researchers in their investigations involving this compound. While specific kinetic data for this substrate remains an area for future research, the provided protocols offer a solid framework for such determinations.

References

- 1. Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. biotium.com [biotium.com]

- 4. Enzo Life Sciences this compound (ultra pure) (5mg). CAS: 181530-09-6, | Fisher Scientific [fishersci.com]

- 5. caymanchem.com [caymanchem.com]

- 6. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics [ouci.dntb.gov.ua]

- 8. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Zinquin Ethyl Ester in Elucidating Zinc Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Zinquin ethyl ester in the intricate study of zinc homeostasis. Zinc, a ubiquitous trace element, is indispensable for a myriad of physiological processes, and its dysregulation is implicated in numerous diseases. This compound has emerged as a powerful fluorescent probe for visualizing and quantifying labile zinc pools within cells, providing invaluable insights into zinc signaling and its impact on cellular fate. This document provides a comprehensive overview of its mechanism, quantitative properties, and detailed experimental protocols for its application in various research contexts.

Core Principles of this compound as a Zinc Sensor

This compound is a cell-permeable, quinoline-based fluorescent probe specifically designed to detect intracellular labile zinc.[1][2][3] Its lipophilic nature allows it to readily traverse the cell membrane. Once inside the cell, cytosolic esterases cleave the ethyl ester group, transforming it into the membrane-impermeable Zinquin acid.[3] This intracellular trapping mechanism ensures the accumulation of the probe, enabling sensitive detection of zinc.

The fluorescence of Zinquin is significantly enhanced upon binding to zinc ions.[2] This "turn-on" fluorescence response allows for the visualization and quantification of changes in the concentration of labile zinc, which is the pool of zinc that is loosely bound and readily available to participate in signaling events. It is crucial to note that Zinquin primarily detects this labile pool, not the total cellular zinc, much of which is tightly bound to metalloproteins.[1]

Quantitative Data Presentation

For effective experimental design and data interpretation, a clear understanding of this compound's properties is essential. The following tables summarize key quantitative data gathered from various sources.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [4] |

| Molecular Weight | 414.47 g/mol | [4] |

| Excitation Maximum (λex) | ~368 nm | [5] |

| Emission Maximum (λem) | ~490 nm | [5] |

| Molar Extinction Coefficient (ε) | ~4,400 M⁻¹cm⁻¹ | [6] |

| Solubility | Soluble in DMSO and ethanol | [4] |

| Storage | -20°C, protected from light | [7] |

Table 2: Binding and Application Parameters

| Parameter | Value | References |

| Binding Stoichiometry (Zinquin:Zn²⁺) | 1:1 and 2:1 complexes | [6] |

| Dissociation Constant (Kd) | Stepwise Kd of 370 ± 60 nM (1:1) and 85 ± 16 nM (2:1) for Zinquin acid | [6] |

| Typical Cell Loading Concentration | 5 - 40 µM | [3] |

| Typical Incubation Time | 15 - 30 minutes at 37°C | [3] |

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments utilizing this compound.

In Vitro Spectral Characterization of this compound

This protocol determines the fluorescence properties of this compound in the presence of zinc.

Materials:

-

This compound

-

DMSO (spectroscopic grade)

-

HEPES buffer (10 mM, pH 7.4)

-

Zinc Chloride (ZnCl₂) solution (10 mM stock)

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving it in DMSO.

-

Prepare a 10 µM working solution by diluting the stock solution in HEPES buffer.

-

Record the baseline fluorescence spectrum of the working solution in a quartz cuvette. Set the excitation wavelength to 368 nm and record the emission spectrum from 400 nm to 600 nm.

-

Titrate with zinc by adding increasing concentrations of ZnCl₂ (e.g., from 0 to 100 µM) to the Zinquin working solution.

-

Record the fluorescence emission spectrum after each addition of ZnCl₂, ensuring thorough mixing.

-

Analyze the data by plotting the fluorescence intensity at 490 nm against the zinc concentration to determine the fluorescence enhancement and binding affinity.

Live-Cell Imaging of Labile Zinc using Fluorescence Microscopy

This protocol allows for the visualization of intracellular labile zinc distribution.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (10 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure:

-

Cell Seeding: Plate cells to achieve 50-70% confluency on the day of the experiment.

-

Probe Loading:

-

Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete culture medium or PBS to a final concentration of 5-40 µM. The optimal concentration should be determined empirically for each cell type.[3]

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]

-

-

Washing: Wash the cells twice with warm PBS to remove excess probe.

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Observe the cells under a fluorescence microscope using an excitation wavelength of ~368 nm and collecting the emission at ~490 nm.[5]

-

Acquire images for analysis of fluorescence intensity and distribution.

-

Quantification of Labile Zinc by Flow Cytometry

This protocol enables the quantitative analysis of labile zinc levels in a cell population.

Materials:

-

Cell suspension

-

PBS

-

This compound stock solution (10 mM in DMSO)

-

Flow cytometer with a UV or violet laser

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend them in PBS at a concentration of 1 x 10⁶ cells/mL.

-

Probe Loading: Add this compound to the cell suspension to a final concentration of 5-40 µM and incubate for 15-30 minutes at 37°C, protected from light.[3]

-

Washing: Wash the cells twice with PBS to remove extracellular probe.

-

Resuspension: Resuspend the cells in PBS for analysis.

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer equipped with a UV or violet laser for excitation.

-

Detect the fluorescence emission using a filter appropriate for blue fluorescence (e.g., 515/30 nm filter).[3]

-

Record the fluorescence intensity for each cell.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine relative labile zinc levels.

Visualizing Cellular Processes with this compound

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where this compound is a critical investigative tool.

Experimental Workflow for Labile Zinc Quantification

Caption: Experimental workflow for quantifying labile zinc using this compound.

Zinc Signaling in Apoptosis

This compound has been instrumental in revealing the dynamic role of zinc in apoptosis. Studies have shown that a transient increase in labile zinc is an early event in apoptosis, detectable by Zinquin.[1] This zinc flux is believed to play a regulatory role in the apoptotic cascade, including the modulation of caspase activity.[8]

Caption: Role of labile zinc flux in the intrinsic apoptosis pathway.

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of zinc in cellular physiology and pathology. Its ability to specifically label and allow for the quantification of labile zinc pools has provided unprecedented insights into zinc homeostasis and signaling. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this compound in their quest to unravel the complexities of zinc biology, ultimately paving the way for novel therapeutic strategies in a range of diseases.

References

- 1. Flux of intracellular labile zinc during apoptosis (gene-directed cell death) revealed by a specific chemical probe, Zinquin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. This compound I CAS#: 181530-09-6 I zinc ion- fluorophore I InvivoChem [invivochem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. p53 and Zinc: A Malleable Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Luminescence of Labile Zinc: A Technical Guide to the Photophysical Properties of Zinquin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinquin (B135092) ethyl ester is a cell-permeable, quinoline-based fluorescent probe widely utilized for the detection and quantification of intracellular labile zinc (Zn²⁺). As the second most abundant transition metal in biological systems, zinc is a critical component in a vast array of cellular processes, including enzymatic activity, gene expression, and neurotransmission.[1] Dysregulation of zinc homeostasis is implicated in numerous pathological conditions, making tools that can accurately monitor its intracellular fluxes invaluable.[1] Zinquin ethyl ester serves as a powerful instrument in this pursuit, enabling researchers to visualize and measure changes in labile zinc concentrations in living cells with high sensitivity.[2]

This technical guide provides an in-depth exploration of the core photophysical properties of this compound, detailed experimental protocols for its use and characterization, and visual representations of its mechanism and application in cellular signaling pathways.

Mechanism of Action

This compound is a lipophilic and non-fluorescent molecule that readily crosses the plasma membrane. Once inside the cell, cytosolic esterases cleave the ethyl ester group, transforming the molecule into its membrane-impermeable, carboxylate form, Zinquin.[1][3] This "trapping" mechanism ensures the probe's retention within the cytosol. In the presence of labile Zn²⁺, Zinquin forms a fluorescent complex, exhibiting a significant enhancement in its emission intensity.[3][4] This fluorescence response allows for the direct visualization and measurement of intracellular labile zinc pools.

Photophysical & Binding Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. While Zinquin has been extensively studied, specific quantitative data for the ethyl ester precursor and its hydrolyzed form can be sparse in the literature. The following tables summarize the available data for the active, hydrolyzed form of the probe (Zinquin) in its zinc-bound state.

Table 1: Spectroscopic Properties of the Zn²⁺-Zinquin Complex

| Property | Value | Reference(s) |

| Excitation Maximum (λ_ex) | ~368 nm | [3][5][6] |

| Emission Maximum (λ_em) | ~490 nm | [3][5][6] |

| Absorbance Maxima (λ_abs) | 212, 244, 336 nm | [5][6] |

| Stokes Shift | ~122 nm | N/A |

| Molar Extinction Coefficient (ε) | Not explicitly reported | N/A |

Note: The Stokes Shift was calculated based on the provided excitation and emission maxima.

Table 2: Fluorescence Performance of the Zn²⁺-Zinquin Complex

| Property | Value | Reference(s) |

| Fluorescence Quantum Yield (Φ_F) | Not explicitly reported. The quantum yield of Zinquin-Zn-protein adducts is noted to be greater than that of the hydrolyzed acid form (Zinquin Acid). | [7] |

| Fluorescence Lifetime (τ) | Not explicitly reported | N/A |

Table 3: Zinc Binding Properties of Zinquin

| Property | Value | Reference(s) |

| Binding Stoichiometry | Forms both 1:1 and 2:1 (Zinquin:Zn²⁺) complexes. | [2] |

| Dissociation Constant (K_d) | K_d of ~620 nM has been reported for the complex. | [8] |

Experimental Protocols

General Protocol for Intracellular Zinc Staining

This protocol outlines the fundamental steps for loading cells with this compound to visualize intracellular labile zinc.

a. Reagent Preparation:

-

Stock Solution: Prepare a 5-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][9] Store in small, single-use aliquots at -20°C, protected from light and moisture.[1][10]

b. Cell Loading:

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Dilute the this compound stock solution in a serum-free medium or a buffered salt solution (e.g., PBS with calcium and magnesium) to a final working concentration of 5-40 µM.[1] The optimal concentration is cell-type dependent and should be determined empirically.

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the this compound-containing loading buffer to the cells.

-

Incubate for 15-30 minutes at 37°C.[1]

-

Wash the cells 2-3 times with fresh, pre-warmed buffer to remove any unloaded probe.[1]

-

Replace with fresh medium or buffer for imaging.

c. Fluorescence Imaging:

-

Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., a DAPI filter set).

-

Excitation: ~368 nm

-

Emission: ~490 nm

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

This protocol describes the widely used relative method for determining the fluorescence quantum yield of a sample by comparison to a known standard.

a. Materials:

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

Fluorophore of interest (e.g., Zn²⁺-Zinquin complex)

-

Quantum yield standard with known Φ_F (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectroscopic grade solvents

b. Procedure:

-

Prepare a series of dilutions for both the test sample and the quantum yield standard in the same solvent. Concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra for each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters (e.g., slit widths) are used for all measurements.

-

Correct the emission spectra for the wavelength-dependent response of the instrument.

-

Integrate the corrected fluorescence spectra to obtain the total fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate the gradient (Grad) of the resulting straight lines for both plots.

-

Calculate the unknown quantum yield (Φ_X) using the following equation:[11]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions (if different).

-

Protocol for Measuring Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining the fluorescence lifetime of a sample.

a. Principle: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (start) and the arrival of the first emitted photon (stop) at a single-photon sensitive detector.[12] By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.

b. Procedure:

-

Prepare the sample in a suitable cuvette.

-

Set up the TCSPC system:

-

Select a pulsed laser source with an excitation wavelength appropriate for the sample (~368 nm for Zinquin).

-

Direct the emission to a single-photon detector (e.g., a photomultiplier tube, PMT) through a monochromator or emission filter centered at the sample's emission maximum (~490 nm).

-

-

Acquire the Instrument Response Function (IRF): Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) in place of the sample.

-

Acquire the fluorescence decay data from the sample until sufficient photon counts are accumulated for good statistical accuracy. The count rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.

-

Analyze the data: Use deconvolution software to fit the experimental decay curve with one or more exponential decay functions, taking the measured IRF into account. The resulting time constant(s) represent the fluorescence lifetime(s) (τ) of the sample.

Visualizations: Workflows and Signaling

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Intracellular activation and zinc binding mechanism of this compound.

Caption: Role of labile zinc fluctuation in apoptosis, detected by Zinquin.[13]

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzo Life Sciences this compound (ultra pure) (5mg). CAS: 181530-09-6, | Fisher Scientific [fishersci.com]

- 4. Correlation of apoptosis with change in intracellular labile Zn(II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. Flux of intracellular labile zinc during apoptosis (gene-directed cell death) revealed by a specific chemical probe, Zinquin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Qualitative Imaging of Intracellular Zinc Using Zinquin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Zinquin ethyl ester, a fluorescent probe for the qualitative imaging of intracellular labile zinc (Zn²⁺). It covers the fundamental principles of its mechanism, detailed experimental protocols, and key photophysical properties to facilitate its effective use in research and drug development settings.

Introduction to this compound